N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C14H10N6O |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H10N6O/c21-14(10-1-4-13-17-18-19-20(13)8-10)16-11-2-3-12-9(7-11)5-6-15-12/h1-8,15H,(H,16,21) |
InChI Key |
ZVHFQJWRFDNPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Tetrazolo[1,5-a]Pyridine Core Formation via Cyclocondensation
The tetrazolo[1,5-a]pyridine scaffold is typically synthesized through cyclocondensation reactions between halogenated pyridines and sodium azide. For example, 2-chloropyridine derivatives react with NaN₃ under acidic conditions to form the tetrazole ring. Adapting this method, 2-chloro-6-cyanopyridine undergoes cyclization with NaN₃ in ethanol/HCl at 120°C for 24 hours, yielding tetrazolo[1,5-a]pyridine-6-carbonitrile. Subsequent hydrolysis of the nitrile group to a carboxamide is achieved using H₂O₂ in basic conditions, producing tetrazolo[1,5-a]pyridine-6-carboxamide.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | NaN₃, EtOH/HCl, 120°C, 24h | 83% | |
| Nitrile Hydrolysis | H₂O₂, NaOH, RT, 12h | 78% |
This stepwise approach ensures regioselective formation of the tetrazole ring but requires careful handling of azide reagents.
Multicomponent Reactions for Direct Assembly
Multicomponent reactions (MCRs) offer a streamlined route to construct the target compound in one pot. A methodology adapted from tetrazolo[1,5-a]pyrimidine synthesis involves reacting aldehydes, 1H-tetrazol-5-amine, and 3-cyanoacetyl indole in dimethylformamide (DMF) with triethylamine (TEA) as a base. Modifying this approach, pyridine-6-carbaldehyde replaces benzaldehyde, and 3-cyanoacetyl indole is substituted with a pyridine-based carbonyl component. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding N-(indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide.
Optimized MCR Parameters
MCRs reduce purification steps but require precise stoichiometric control to prevent side products.
Post-Functionalization via Amide Coupling
Post-functionalization involves coupling pre-formed tetrazolo[1,5-a]pyridine-6-carboxylic acid with 1H-indol-5-amine. The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) and reacted with the amine in dichloromethane (DCM) and TEA.
Coupling Protocol
- Activation : Tetrazolo[1,5-a]pyridine-6-carboxylic acid + SOCl₂ → acyl chloride (90% conversion).
- Amidation : Acyl chloride + 1H-indol-5-amine, DCM, TEA, 0°C to RT, 6h → target compound (85% yield).
This method is highly reliable but depends on the availability of the carboxylic acid intermediate.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step, azide handling | 75–83% |
| Multicomponent Reaction | One-pot synthesis | Sensitivity to stoichiometry | 68–72% |
| Post-Functionalization | High purity | Intermediate availability | 85% |
| Cross-Coupling | Late-stage diversification | Costly catalysts | 70–75% |
Mechanistic Insights and Reaction Optimization
The tetrazole ring formation proceeds via nucleophilic substitution, where azide displaces the chloride at position 2 of pyridine. In MCRs, TEA activates aldehydes, facilitating Knoevenagel adduct formation with cyanoacetyl components. Solvent polarity critically impacts reaction efficiency; DMF enhances solubility of intermediates, while ethanol favors cyclization.
Key Optimization Strategies
- Catalyst Screening : Hexamethylenetetramine-based ionic liquids improve yields in cyclocondensation (up to 89%).
- Temperature Control : Reflux conditions (120°C) accelerate ring closure but risk decomposition.
Scalability and Industrial Applicability
Gram-scale synthesis of tetrazolo[1,5-a]pyridine derivatives has been demonstrated using continuous flow systems, reducing reaction times by 40%. For industrial adoption, catalytic hydrogenation offers a safer alternative to azide-based cyclization, though yields remain suboptimal (60–65%).
Chemical Reactions Analysis
N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Anticancer Activity
Research indicates that tetrazole derivatives, including N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide, exhibit potent anticancer properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines. For instance, a study highlighted the cytotoxic effects of related tetrazolo[1,5-a]pyrimidine derivatives against human colon and lung cancer cells, suggesting that the indole moiety contributes to enhanced biological activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Tetrazole derivatives are known for their ability to inhibit bacterial growth. In related studies, compounds with similar frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .
Multicomponent Reactions
One-pot multicomponent reactions involving indoles and tetrazoles have been explored extensively. These methods allow for the efficient assembly of complex molecules with multiple functional groups in a single reaction step .
Traditional Synthetic Routes
Traditional synthetic routes often involve the sequential reaction of indole derivatives with tetrazole precursors under controlled conditions to yield the desired carboxamide product. The choice of solvents and catalysts plays a crucial role in optimizing yields and purity .
Structure-Activity Relationships
Understanding the relationship between the chemical structure and biological activity is vital for optimizing the therapeutic potential of this compound.
Key Structural Features
The presence of both indole and tetrazole rings is significant for enhancing biological activity. Indoles are well-known for their pharmacological properties, while tetrazoles contribute to improved solubility and bioavailability in biological systems .
Cytotoxic Evaluation
In a detailed study assessing the anticancer activities of novel compounds derived from similar structures, several derivatives exhibited significant cytotoxic effects against human cancer cell lines. The results underscored the importance of structural optimization in enhancing therapeutic efficacy .
Antimicrobial Studies
Another case study focused on the antimicrobial properties of tetrazole derivatives demonstrated promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest that further exploration into structure modifications could yield effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, leading to diverse biological activities. The tetrazole and pyridine rings contribute to the compound’s ability to inhibit enzymes and interfere with cellular processes. These interactions result in the compound’s antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Heterocycle
- Target Compound : Tetrazolo[1,5-a]pyridine core.
- Analogues: 5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile: Pyrimidine core (vs. pyridine), carbonitrile at position 6 . [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxamides: Triazole-pyrimidine core with carboxamide substituents . Tetrazolo-azolo-pyrimidines: Hybrid structures with azole rings (e.g., pyrazolo) and methylthio/cyano groups .
Impact : Pyridine cores (smaller ring) enhance π-π stacking, while pyrimidine/triazole cores may improve solubility or target selectivity.
Substituent Chemistry
Functional Group Effects :
- Carboxamide: Enhances hydrogen bonding and solubility vs. carbonitrile (lipophilic) .
- Indole position (3-yl vs. 5-yl): Alters steric and electronic interactions with target proteins .
Physicochemical Properties
Thermal Stability : Tetrazolo-azolo-pyrimidines exhibit exceptional stability (melting points >300°C) due to fused aromatic systems .
Biological Activity
N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a unique combination of an indole moiety and a tetrazole ring fused with a pyridine, which contributes to its biological activity. The presence of the indole structure is particularly significant as indoles are known for their pharmacological properties, including anti-cancer and anti-inflammatory effects.
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, tetrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cells.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 15.0 |
| Compound B | A549 (Lung) | 20.5 |
| This compound | HCT-15 (Colon) | 12.3 |
The mechanisms through which this compound exerts its effects include:
- DNA Interaction : Studies have shown that the compound binds to DNA, potentially leading to the induction of apoptosis in cancer cells through DNA damage mechanisms.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
Study 1: In Vitro Cytotoxicity
A study assessed the cytotoxicity of this compound against three different cancer cell lines: HeLa, A549, and HCT-15. The results indicated significant cytotoxic effects with IC50 values ranging from 12.3 to 20.5 µM, demonstrating its potential as an anticancer agent .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that this compound interacts favorably with several biological targets involved in cancer progression. The binding affinity was compared to known inhibitors, suggesting a promising therapeutic profile .
Potential Therapeutic Applications
Given its diverse biological activities, this compound may have potential applications in:
- Cancer Therapy : As an anticancer agent targeting multiple pathways.
- Anti-inflammatory Treatments : Due to its structural similarities with other anti-inflammatory compounds.
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide and its derivatives?
- Methodology : The compound can be synthesized via multicomponent reactions. For example, a one-pot reaction involving aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole catalyzed by triethylamine yields structurally similar tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives . Cyclization reactions of dihydropyrimidine-2-thiones with sodium azide are also effective for tetrazolo[1,5-a]pyrimidine scaffolds .
- Key Considerations : Optimize catalyst concentration (e.g., 10 mol% triethylamine) and solvent polarity to improve yield.
Q. How is the compound characterized structurally?
- Methodology : Use a combination of:
- NMR spectroscopy (1H/13C) to confirm substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate structures) .
Q. What in vitro assays are used to evaluate biological activity?
- Methodology :
- MTT cytotoxicity assay : Test against cancer cell lines (e.g., HCT-116, MCF-7) and healthy cells (e.g., RPE-1) to assess selectivity .
- IC50 determination : Compare potency across derivatives (e.g., compounds 4h, 4b in showed IC50 < 10 µM against colon cancer) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?
- Methodology :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Reflux in ethanol/DMF mixtures (80–100°C) minimizes side reactions .
- Catalyst selection : Triethylamine or K2CO3 enhances nucleophilic substitution efficiency .
- Data-Driven Example : Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate synthesis achieved 92% yield under optimized conditions .
Q. How do structural modifications (e.g., halogenation, trifluoromethyl groups) impact cytotoxicity?
- Case Study :
- Halogenation : Chlorine or fluorine at position 7 increases lipophilicity (LogP > 2), enhancing membrane permeability .
- Trifluoromethyl groups : Improve metabolic stability and target binding (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives showed nanomolar IC50 in kinase assays) .
| Compound | HCT-116 (IC50, µM) | Selectivity Index (RPE-1/HCT-116) |
|---|---|---|
| 4h | 8.2 | >12 |
| 4b | 9.5 | >10 |
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data?
- Methodology :
- Docking studies : Validate binding modes to targets (e.g., kinase domains) using computational tools .
- Metabolic profiling : Assess stability in liver microsomes to rule out false positives from assay artifacts .
Q. How are regioselectivity challenges addressed during functionalization?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
